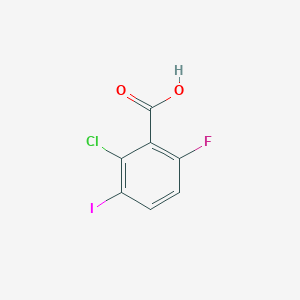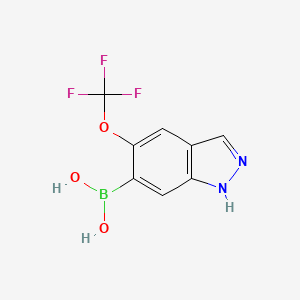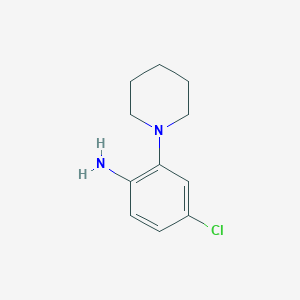
4-Chloro-2-(piperidin-1-yl)aniline
Descripción general
Descripción
4-Chloro-2-(piperidin-1-yl)aniline is a chemical compound with the molecular formula C11H15ClN2. It has a molecular weight of 210.71 . It is a solid substance with a melting point between 45 - 47 degrees Celsius .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-(piperidin-1-yl)aniline is 1S/C11H15ClN2/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, 4-Chloro-2-(piperidin-1-yl)aniline is a solid substance with a melting point between 45 - 47 degrees Celsius . It has a molecular weight of 210.71 .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
4-Chloro-2-(piperidin-1-yl)aniline: is a valuable intermediate in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Researchers have developed methods for synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity.
Pharmacological Applications
The compound’s piperidine moiety is integral to creating pharmacologically active molecules. Recent advances have been made in discovering and evaluating potential drugs containing the piperidine structure, which is known for its effectiveness in treating various diseases .
Anti-inflammatory Properties
Piperidine derivatives, including those synthesized from 4-Chloro-2-(piperidin-1-yl)aniline, have been studied for their anti-inflammatory properties. Novel compounds have been synthesized and evaluated for COX-1 and COX-2 inhibition, showing promising results in reducing inflammation .
Antimicrobial Activity
Research has shown that certain piperidine derivatives exhibit antibacterial and antifungal activities. These compounds have been tested against various strains of bacteria and fungi, demonstrating their potential as antimicrobial agents .
Cancer Research
Piperidine derivatives are also being explored for their anti-cancer properties. Studies have investigated the effects of these compounds on cancer cell lines, analyzing their ability to inhibit cell migration and invasion, which are critical processes in cancer metastasis .
Molecular Docking Studies
In silico approaches, such as molecular docking studies, utilize 4-Chloro-2-(piperidin-1-yl)aniline derivatives to model interactions with biological targets. This helps in predicting the binding affinity and activity of potential drugs before they are synthesized and tested in vitro .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include 4-chloro-2-(piperidin-1-yl)aniline, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally characterized by quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Propiedades
IUPAC Name |
4-chloro-2-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXORPWQZAMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(piperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





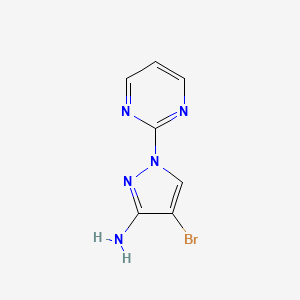
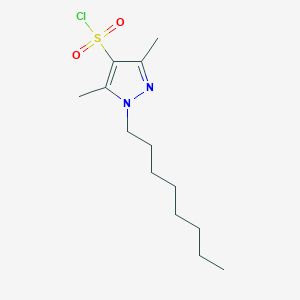
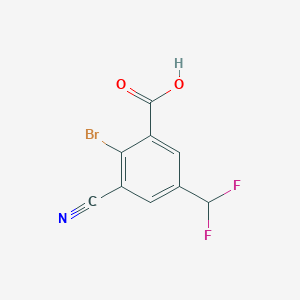
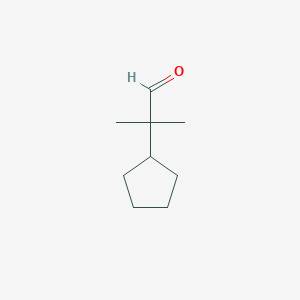
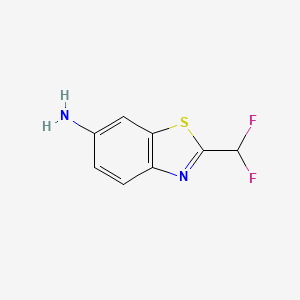



![2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1530293.png)
![7-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1530294.png)
